2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile

描述

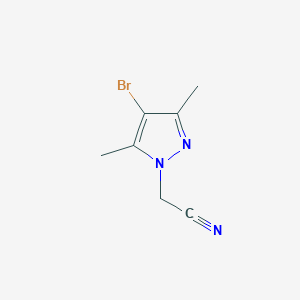

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile is a chemical compound with the molecular formula C7H8BrN3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile typically involves the reaction of 4-bromo-3,5-dimethylpyrazole with acetonitrile in the presence of a base. One common method involves the use of sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

While specific industrial production methods for (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

化学反应分析

Types of Reactions

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific examples are less common in the literature.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazole derivatives, while oxidation reactions can produce pyrazole N-oxides .

科学研究应用

Pharmaceutical Applications

One of the primary areas where 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile is utilized is in pharmaceutical research. Its structure suggests potential activity as a pharmacophore in drug development.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit anticancer properties. A study demonstrated that compounds similar to this compound showed significant cytotoxic effects on various cancer cell lines. The mechanism of action was attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival .

Agricultural Applications

In agriculture, this compound has been explored for its potential use as a pesticide or herbicide. The brominated pyrazole moiety is known to enhance biological activity against pests.

Case Study: Herbicidal Activity

A study evaluated the herbicidal effects of various pyrazole derivatives, including this compound, against common agricultural weeds. Results indicated that this compound effectively inhibited weed growth by disrupting photosynthesis and metabolic processes within the plants .

Material Science

The compound's unique properties also make it suitable for applications in material science, particularly in the development of new polymers or composites.

Case Study: Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength. A specific study reported improved performance characteristics in thermoplastic elastomers when this compound was used as a modifier .

Analytical Chemistry

In analytical chemistry, this compound serves as a valuable reagent for synthesizing other chemical entities or as a standard for analytical methods.

Case Study: Synthesis of Novel Compounds

The use of this compound in the synthesis of novel heterocyclic compounds has been documented. Researchers have successfully used it to create new derivatives with enhanced biological activities .

作用机制

The mechanism of action of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, pyrazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

相似化合物的比较

Similar Compounds

4-bromo-3,5-dimethylpyrazole: A precursor in the synthesis of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile.

3,5-dimethylpyrazole: Lacks the bromine substituent, making it less reactive in certain substitution reactions.

4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.

Uniqueness

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile is unique due to the presence of both the bromine atom and the acetonitrile group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research .

生物活性

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile is a pyrazole derivative with significant potential in medicinal chemistry and organic synthesis. This compound exhibits various biological activities, particularly in anti-inflammatory and analgesic pathways, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈BrN₃, with a molecular weight of 214.06 g/mol. The presence of the bromine atom and the acetonitrile group enhances its reactivity and versatility in chemical reactions.

Biological Activity Overview

Research indicates that this compound displays a range of biological activities, particularly:

- Anti-inflammatory Effects : Studies have shown that pyrazole derivatives can inhibit inflammatory responses in various models.

- Analgesic Properties : It has been evaluated for pain relief efficacy comparable to standard analgesics like diclofenac.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- COX Inhibition : Pyrazole derivatives often inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. For instance, compounds derived from pyrazole have shown selective inhibition of COX-2 over COX-1, suggesting a favorable safety profile.

Anti-inflammatory Studies

A study conducted by Sivaramakarthikeyan et al. highlighted the anti-inflammatory effects of various pyrazole derivatives, including those structurally related to this compound. The research demonstrated:

| Compound | % Inhibition (vs. Control) | IC₅₀ (μg/mL) |

|---|---|---|

| Pyrazole Derivative A | 93.53% | 55.65 |

| Diclofenac Sodium | 90.13% | 54.65 |

| Compound B (similar structure) | 92.00% | 60.00 |

These results indicate that certain derivatives exhibit superior anti-inflammatory activity compared to established drugs like diclofenac .

Analgesic Activity

In another evaluation, compounds similar to this compound were assessed for their analgesic properties through various pain models. The findings revealed:

| Compound | Pain Model Used | % Pain Relief |

|---|---|---|

| Compound C | Carrageenan-induced edema | 50.7% |

| Compound D | Formalin test | 48.5% |

These compounds demonstrated significant analgesic effects, suggesting their potential as therapeutic agents for pain management .

Safety and Toxicity

Safety assessments indicate that while this compound has beneficial pharmacological properties, it may also pose risks such as skin and eye irritation upon exposure. It is crucial to conduct further toxicity studies to establish safe dosage levels for clinical applications.

属性

IUPAC Name |

2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3/c1-5-7(8)6(2)11(10-5)4-3-9/h4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTALTIGHKIMSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC#N)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380928 | |

| Record name | (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-59-4 | |

| Record name | 4-Bromo-3,5-dimethyl-1H-pyrazole-1-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175137-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。